Bicyclo[2.2.1]hept-2-ene
Overview
Description
Bicyclo[2.2.1]hept-2-ene, commonly known as norbornene, is a bicyclic hydrocarbon with the molecular formula C7H10. It is characterized by a rigid structure consisting of a six-membered ring fused to a three-membered ring. This compound is notable for its strained ring system, which imparts unique reactivity and makes it a valuable building block in organic synthesis .
Mechanism of Action
Target of Action
Bicyclo[2.2.1]hept-2-ene, also known as norbornene, is a cyclic olefin . Its primary targets are transition metal catalysts, such as cobalt (II) compounds and metallocenes . These catalysts play a crucial role in the polymerization of norbornene .
Mode of Action
The interaction of this compound with its targets involves a process called vinylic polymerization . This process is facilitated by the transition metal catalysts in the presence of methylaluminoxane (MAO), an activator . The resulting changes include the formation of polymers .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the polymerization pathway . The downstream effects of this pathway include the formation of polymers, which have various applications in the plastics and materials industry .
Result of Action
The molecular effect of this compound’s action is the formation of polymers . On a cellular level, the effects are not well-studied, as this compound is primarily used in industrial applications rather than biological ones.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of a suitable catalyst and activator is necessary for the polymerization process . Additionally, temperature and pressure conditions can affect the reaction rates and the properties of the resulting polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bicyclo[2.2.1]hept-2-ene can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and ethylene. This reaction proceeds under mild conditions and yields this compound as the primary product .
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar Diels-Alder reactions. The process typically involves the use of high-purity cyclopentadiene and ethylene, with the reaction being carried out in the presence of a catalyst to enhance yield and selectivity .
Chemical Reactions Analysis
Types of Reactions: Bicyclo[2.2.1]hept-2-ene undergoes a variety of chemical reactions, including:
Oxidation: It can be oxidized to form norbornene oxide using oxidizing agents such as peracids.
Reduction: Hydrogenation of this compound yields bicyclo[2.2.1]heptane.
Substitution: It can participate in electrophilic substitution reactions, such as halogenation, to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a solvent like carbon tetrachloride.
Major Products Formed:
Oxidation: Norbornene oxide.
Reduction: Bicyclo[2.2.1]heptane.
Substitution: Halogenated norbornene derivatives.
Scientific Research Applications
Bicyclo[2.2.1]hept-2-ene has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in ring-opening metathesis polymerization (ROMP) to produce polymers with unique properties.
Biology: Its derivatives are studied for potential use in drug delivery systems due to their stability and reactivity.
Medicine: Some norbornene derivatives exhibit biological activity and are investigated for their potential therapeutic applications.
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane: The fully hydrogenated form of bicyclo[2.2.1]hept-2-ene.
Bicyclo[2.2.1]hepta-2,5-diene: A related compound with two double bonds.
Dicyclopentadiene: A dimer of cyclopentadiene with a similar bicyclic structure.
Uniqueness: this compound is unique due to its strained ring system and the presence of a double bond, which imparts distinct reactivity compared to its fully saturated or more unsaturated analogs. This makes it a versatile intermediate in organic synthesis and a valuable compound in various industrial applications .
Properties
IUPAC Name |
bicyclo[2.2.1]hept-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10/c1-2-7-4-3-6(1)5-7/h1-2,6-7H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNLZVQOOSMTJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25038-76-0 | |
Record name | Polynorbornene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25038-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2022042 | |
Record name | Norbornylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid with a pungent odor; [Alfa Aesar MSDS] | |
Record name | 2-Norbornene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19666 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
498-66-8 | |
Record name | Norbornene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=498-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norbornylene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120425 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Norbornylene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22453 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bicyclo[2.2.1]hept-2-ene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Norbornylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8,9,10-trinorborn-2-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.152 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of bicyclo[2.2.1]hept-2-ene?
A1: this compound has the molecular formula C7H10 and a molecular weight of 94.15 g/mol. []
Q2: What spectroscopic techniques are commonly employed to characterize this compound?
A2: Various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and mass spectrometry, are routinely used to characterize this compound and its derivatives. [, , , , , , , , ]
Q3: What is the melting point of this compound?
A3: this compound has a melting point of 45 °C. []
Q4: What solvents are suitable for dissolving this compound?
A4: this compound exhibits good solubility in most organic solvents. []
Q5: What is ring-opening metathesis polymerization (ROMP), and how is this compound utilized in this context?
A5: ROMP is a polymerization technique that uses metal carbenes to open strained cyclic olefins, like this compound, and link them together to form polymers. [, , , , , , , , , , , , ]
Q6: Which catalysts are commonly employed in the ROMP of this compound?
A6: Several transition metal complexes, particularly those based on ruthenium, molybdenum, and tungsten, are effective catalysts for the ROMP of this compound. Examples include Grubbs catalysts and Schrock catalysts. [, , , , , , , ]
Q7: How does the structure of this compound affect its reactivity in ROMP?
A7: The strained nature of the bicyclic ring system in this compound makes it highly reactive in ROMP. The ring strain is released upon ring-opening, providing a thermodynamic driving force for polymerization. [, , , ]
Q8: What factors influence the microstructure (e.g., cis/trans content) of polynorbornenes obtained via ROMP?
A8: Factors like the catalyst system, reaction conditions (temperature, solvent), and steric hindrance around the double bond in the monomer can influence the cis/trans ratio in the resulting polynorbornene. [, , ]
Q9: Can this compound participate in copolymerization reactions, and if so, what are some examples?
A9: Yes, this compound can be copolymerized with other monomers. For example, it has been successfully copolymerized with cyclopentene using a ruthenium-based catalyst system to produce nearly alternating copolymers. [] Another example is its alternating copolymerization with sulfur dioxide, a spontaneous process that is thought to proceed through a biradical mechanism. []
Q10: Beyond ROMP, are there other notable reactions involving this compound?
A10: Yes, this compound readily undergoes various other reactions, including Diels-Alder reactions. It can act as a dienophile, reacting with dienes to form substituted bicyclic compounds. [, , , ] It can also participate in reactions with organomagnesium halides, leading to addition products. []
Q11: Have computational methods been employed to study this compound and its reactions?
A11: Yes, computational chemistry, particularly density functional theory (DFT) calculations, has been used to investigate the mechanism of reactions involving this compound, including its C-C bond activation by platinum catalysts. [] Additionally, ab initio calculations have been used to aid in the vibrational spectra assignments of this compound derivatives. []
Q12: How do substituents on the this compound ring system influence its reactivity?
A12: Substituents, especially their size and electronic properties, can significantly impact the reactivity of this compound. Bulky substituents can hinder access to the double bond, affecting reactions like ROMP. [, , ] Electron-withdrawing groups can modify the electron density of the double bond, influencing its reactivity in reactions like Diels-Alder cycloadditions. []
Q13: How stable is this compound under different conditions?
A13: this compound is a relatively stable compound but can undergo reactions under certain conditions. For instance, it can undergo oxidation with strong oxidizing agents. [] It is also susceptible to polymerization under the influence of appropriate catalysts. [, , , , , , , , ]
Q14: What analytical techniques are used to monitor the polymerization of this compound?
A14: Techniques like NMR spectroscopy and gel permeation chromatography (GPC) are commonly employed to monitor the progress of polymerization reactions involving this compound. NMR can provide information about monomer conversion and polymer microstructure, while GPC can determine the molecular weight distribution of the resulting polymer. [, , , ]
Q15: Is there information available about the environmental impact and degradation of this compound and its polymers?
A15: While specific data on the environmental fate of this compound itself is limited in the provided research, it's crucial to consider potential environmental impacts during its handling and disposal. [] As for its polymers, their environmental persistence can vary depending on factors like the type of substituents and potential for biodegradation. []
Q16: What are some examples of cross-disciplinary applications of this compound and its derivatives?
A16: this compound and its polymers find diverse applications across various fields. For instance, they have been investigated for use in industrial water treatment processes, particularly for preventing aragonite precipitation from saltwater. [] Additionally, this compound-derived polymers containing chromophores have been explored for their potential in materials with light-emitting properties. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.